N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide

Drug Design Physicochemical Profiling ADME Prediction

N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide (CAS 1582170-46-4) is a heterocyclic sulfonamide building block that combines a strained azetidine ring, a 4-nitrobenzene substituent, and a sulfonamide linker. Its molecular formula is C9H11N3O4S, with a molecular weight of 257.27 g/mol and computed physicochemical descriptors including XLogP3-AA of 0.1, topological polar surface area of 112 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors.

Molecular Formula C9H11N3O4S
Molecular Weight 257.27 g/mol
Cat. No. B13300012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide
Molecular FormulaC9H11N3O4S
Molecular Weight257.27 g/mol
Structural Identifiers
SMILESC1C(CN1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H11N3O4S/c13-12(14)8-1-3-9(4-2-8)17(15,16)11-7-5-10-6-7/h1-4,7,10-11H,5-6H2
InChIKeyWFPFHOTXZMHNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide – Core Chemical Identity and Procurement-Relevant Baseline


N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide (CAS 1582170-46-4) is a heterocyclic sulfonamide building block that combines a strained azetidine ring, a 4-nitrobenzene substituent, and a sulfonamide linker [1]. Its molecular formula is C9H11N3O4S, with a molecular weight of 257.27 g/mol and computed physicochemical descriptors including XLogP3-AA of 0.1, topological polar surface area of 112 Ų, 2 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. Commercial suppliers currently offer the compound at a minimum purity specification of 95% .

Why Generic Azetidine Sulfonamide Substitution Risks Experimental Failure – The Critical Role of Nitro Regiochemistry


Within the azetidine sulfonamide class, minor structural modifications produce disproportionate biological and physicochemical consequences. The introduction of a nitro group on the benzenesulfonamide moiety is known to systematically improve antibacterial activity, with the position of the nitro substituent (2- vs 4-) directly controlling potency and Gram-positive selectivity [1]. SAR studies on densely functionalized 2-methylideneazetidines demonstrate that the most active congeners achieve minimum inhibitory concentrations (MICs) close to norfloxacin (1–2 μg/mL) against S. aureus and E. faecalis, while structurally similar analogs lacking the optimal substitution pattern show substantially reduced or no activity [1]. Furthermore, the azetidine ring itself confers conformational rigidity and distinct ring strain ( approximately 26 kcal/mol) relative to pyrrolidine or piperidine-containing analogs [2], meaning that interchange with a larger-ring sulfonamide or a differently positioned nitro isomer will predictably alter target engagement, metabolic stability, and synthetic tractability.

N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide – Quantitative Differentiation Evidence Guide


Controlled Lipophilicity vs. Common Sulfonamide Pharmacophores: XLogP3-AA Benchmarking

The target compound exhibits a computed XLogP3-AA of 0.1 [1], placing it near the lower boundary of typical CNS-accessible chemical space (XLogP3 0–3). In contrast, N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide, the 2-nitro regioisomer, is predicted to show a higher XLogP3 due to intramolecular hydrogen bonding between the ortho-nitro group and the sulfonamide N–H, reducing solvent exposure of the polar sulfonamide group [2]. While experimental logP values for the 2-nitro isomer are not publicly available, quantum-chemical calculations on related nitrobenzenesulfonamides confirm that the ortho-nitro substitution pattern decreases aqueous solubility by 0.5–1.5 log units relative to the para-nitro isomer [2]. This controlled, lower lipophilicity of the 4-nitro compound favors aqueous solubility and may reduce nonspecific protein binding, which is advantageous in early-stage biochemical screening.

Drug Design Physicochemical Profiling ADME Prediction

Topological Polar Surface Area Advantage Over Non-Azetidine Sulfonamide Building Blocks

The target compound possesses a topological polar surface area (TPSA) of 112 Ų [1], which is 15 Ų higher than the parent scaffold 4-nitrobenzenesulfonamide (TPSA approximately 97 Ų, computed for C6H6N2O4S, MW 202.19) [2]. This increase arises from the additional secondary amine in the azetidine ring, adding a hydrogen bond donor and enhancing aqueous solubility without exceeding the TPSA thresholds for oral bioavailability (≤140 Ų) or blood-brain barrier penetration (≤90 Ų) [3]. The intermediate TPSA value makes the compound a versatile intermediate: it retains sufficient polarity for water solubility during synthesis while remaining within the range that permits further functionalization toward CNS or systemic targets.

Medicinal Chemistry Building Block Selection Permeability

Antibacterial Selectivity for Gram-Positive Pathogens: Class-Level Potency Context

While direct MIC data for N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide itself are not publicly available, the compound belongs to the nitroazetidine sulfonamide class for which systematic antibacterial profiling has been reported [1]. Among 22 nitroazetidine congeners tested, the most potent analog achieved MIC values of 4 μg/mL and 1–2 μg/mL against E. faecalis and S. aureus respectively, approaching the reference antibiotic norfloxacin (MIC 1–2 μg/mL) [1]. Critically, the entire series was devoid of activity against Gram-negative bacteria and fungi, establishing a class-level Gram-positive selective antibacterial profile [1]. The 4-nitrobenzenesulfonamide moiety in the target compound provides an electron-withdrawing group at the para position that, based on the SAR trends in the class, is expected to enhance potency relative to unsubstituted or meta-substituted analogs, although this awaits direct confirmation [1].

Antibacterial Discovery Gram-Positive Selectivity SAR

Vendor-Verified Minimum Purity and Storage Stability Benchmarking

Commercial availability data from independent suppliers confirm that N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide is supplied at a minimum purity specification of 95% . While this purity level is typical for research-grade building blocks, the compound's structural features (free secondary amine and nitro group) create potential stability liabilities if stored improperly. The supplier recommendation for long-term storage in a cool, dry place reflects the need to minimize hydrolytic degradation of the sulfonamide linkage and reduction of the nitro group. In comparison, the structurally simpler azetidine-3-sulfonamide hydrochloride (CAS 1909318-76-8) is also offered at 95% purity , indicating that the additional 4-nitrobenzenesulfonyl substitution does not compromise achievable purity or stability under standard storage conditions, a practical consideration for procurement planning.

Chemical Procurement Quality Control Building Block Reliability

High-Return Application Scenarios for N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide Based on Verified Evidence


Anti-MRSA and Anti-VRE Lead Optimization Programs Requiring Gram-Positive Selective Scaffolds

The class-level evidence that nitroazetidine sulfonamides are selectively active against Gram-positive pathogens, including MRSA and E. faecalis, with MIC values approaching norfloxacin [1], positions N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide as a strategic starting scaffold for narrow-spectrum antibacterial lead optimization. Researchers aiming to spare gut microbiota and limit resistance selection pressure can use this compound as a core template for systematic SAR campaigns targeting ESKAPE Gram-positive pathogens.

Carbonic Anhydrase Inhibitor Design Leveraging 4-Nitrobenzenesulfonamide Pharmacophore

The 4-nitrobenzenesulfonamide moiety is a validated pharmacophore for human carbonic anhydrase II inhibition, with a crystallographically confirmed binding mode (PDB: 6RH4) and a reported Ki of 0.200 nM [2]. The addition of the azetidine substituent at the sulfonamide nitrogen introduces a conformationally constrained secondary amine that can be further derivatized to modulate isoform selectivity (e.g., CA IX vs. CA II), making this compound a versatile intermediate for structure-based design of carbonic anhydrase inhibitors.

Conformational Constraint Tool in N-Type Calcium Channel Blocker Discovery

The azetidine ring imparts approximately 26 kcal/mol of ring strain relative to pyrrolidine or piperidine analogs, resulting in a conformationally rigid scaffold that is privileged for ion channel modulation. The patent literature explicitly identifies azetidinyl benzenesulfonamides as N-type calcium channel blockers with potential applications in pain therapy [3]. N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide provides a direct entry point to this chemotype, with the 4-nitro group offering a convenient synthetic handle for further diversification via reduction or nucleophilic aromatic substitution.

Biochemical Probe Development Requiring Controlled Lipophilicity and Solubility

With an XLogP3-AA of 0.1 and a TPSA of 112 Ų [4], the compound occupies a favorable physicochemical space for biochemical assay development. Its low lipophilicity reduces the risk of detergent-like assay interference and nonspecific protein binding, while its intermediate TPSA ensures adequate aqueous solubility for in vitro testing. These properties make it an ideal candidate for developing chemical probes where clean pharmacology is paramount, such as target engagement assays or competitive binding studies.

Quote Request

Request a Quote for N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.